

An In-depth Technical Guide to Iron(II) Trifluoromethanesulfonate (Fe(OTf)₂)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron(II) Trifluoromethanesulfonate*

Cat. No.: *B2506139*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **Iron(II) Trifluoromethanesulfonate**, also known as Ferrous Triflate or Fe(OTf)₂. It includes key data, experimental protocols for its synthesis, and visualizations of its structural relationships and catalytic applications, designed to be a vital resource for professionals in research and development.

Core Physical and Chemical Properties

Iron(II) trifluoromethanesulfonate is a versatile and reactive compound widely utilized as a Lewis acid catalyst in organic synthesis and as a precursor for various iron complexes.^{[1][2]} Its properties can vary depending on its hydration or solvation state.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Fe(OTf)₂ and its common solvates.

Property	Data
Chemical Formula	<chem>C2F6FeO6S2</chem> [3][4][5][6]
Molecular Weight	353.97 - 354.00 g/mol [3][4][5][6]
Appearance	Anhydrous: Off-white to brownish powder.[3][4] [6] <chem>Fe(OTf)2·2MeCN</chem> : White to off-white powder. [1][7] <chem>Fe(MeCN)4(OTf)2</chem> : Pale blue-green crystals.[1][7] --INVALID-LINK--: White to very pale green, hygroscopic crystals.[1][7]
Melting Point	>300 °C [3][4]
Solubility	Soluble in water, alcohols, and ethers.[8] Slightly soluble in DMSO with heating.[4][9]
Stability	The anhydrous form is sensitive to humidity and oxygen.[8] The bis(acetonitrile) solvate, <chem>Fe(OTf)2·2MeCN</chem> , is stable to air oxidation but absorbs water.[7][10] The compound is generally hygroscopic.[4][9]
Crystal Structure	--INVALID-LINK--: Features an octahedral <chem>[Fe(H2O)6]2+</chem> cation with non-coordinating triflate anions in a monoclinic crystal system (space group C2/m).[1][7] <chem>[Fe(CF3SO3)2(C4H8O)4]</chem> : Octahedral geometry with triflate ligands in trans positions.[11]

Experimental Protocols: Synthesis of Fe(OTf)2 Forms

The synthesis of Fe(OTf)2 can be adapted to yield different solvated or hydrated forms, which influences its subsequent reactivity.[1] The acetonitrile-solvated route is often preferred for applications in non-aqueous coordination chemistry and catalysis.[1]

Protocol 1: Synthesis of $\text{Fe}(\text{OTf})_2 \cdot 2\text{CH}_3\text{CN}$ (Bis(acetonitrile) Adduct)

This is the most convenient method for preparing an anhydrous, yet versatile, form of iron(II) triflate.[\[7\]](#)[\[10\]](#)

Methodology:

- Reaction Setup: All operations must be performed under a pure dinitrogen atmosphere using a glovebox or Schlenk line to prevent oxidation and reaction with moisture.[\[7\]](#)
- Reagents: Use finely divided iron powder (<10 μm), anhydrous acetonitrile, and triflic acid.[\[7\]](#)
- Procedure: a. To a mixture of finely divided iron powder (100 mmol) in dry acetonitrile (100 mL), carefully add triflic acid (210 mmol). Caution is advised as the reaction is highly exothermic.[\[7\]](#) b. The reaction produces a pale green solution containing the tetrakis(acetonitrile) complex, --INVALID-LINK--[\[7\]](#) c. Isolate the crystalline --INVALID-LINK--[\[7\]](#) by cooling the concentrated solution or by adding diethyl ether and cooling to -25 °C.[\[7\]](#) d. The resulting pale blue-green crystals are then dried under a vacuum overnight. This process removes two of the coordinated acetonitrile molecules.[\[7\]](#)[\[10\]](#)
- Product: The final product is $\text{Fe}(\text{OTf})_2 \cdot 2\text{MeCN}$, a stable, white to off-white powder.[\[1\]](#)[\[7\]](#)

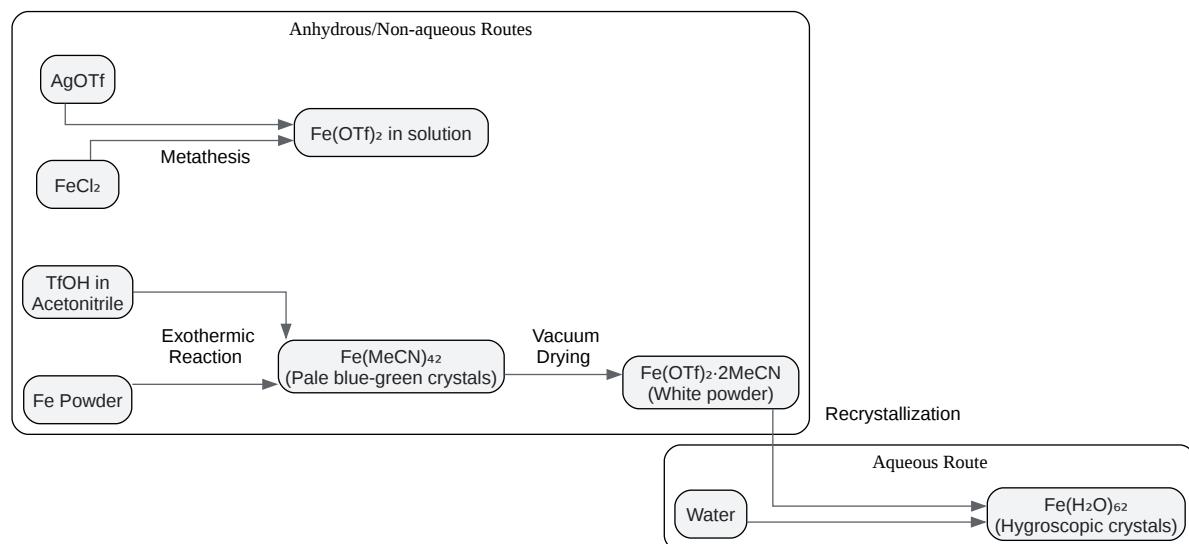
Protocol 2: Synthesis of $\text{Fe}(\text{H}_2\text{O})_{62}$ (Hexahydrate)

The hydrated form is typically prepared from the acetonitrile solvate.[\[7\]](#)

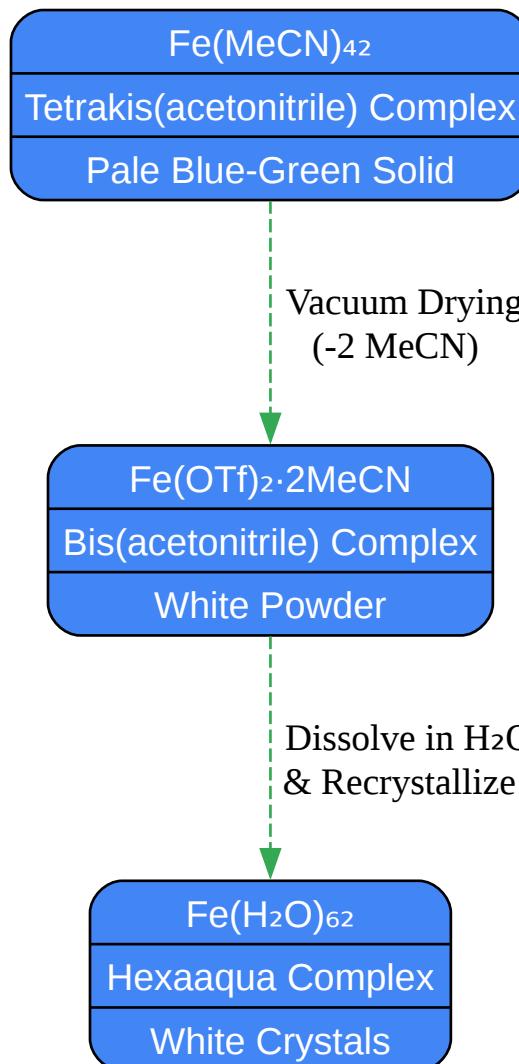
Methodology:

- Starting Material: Use $\text{Fe}(\text{OTf})_2 \cdot 2\text{MeCN}$ synthesized as per Protocol 1.
- Procedure: a. Dissolve the $\text{Fe}(\text{OTf})_2 \cdot 2\text{MeCN}$ in water. b. Recrystallize the compound from the aqueous solution.[\[1\]](#)[\[7\]](#)
- Product: This yields hygroscopic, white to very pale green crystals of --INVALID-LINK--[\[1\]](#)[\[7\]](#) An alternative method involves the direct reaction of iron metal with aqueous triflic acid.[\[1\]](#)[\[7\]](#)

Protocol 3: Alternative Anhydrous Synthesis via Metathesis

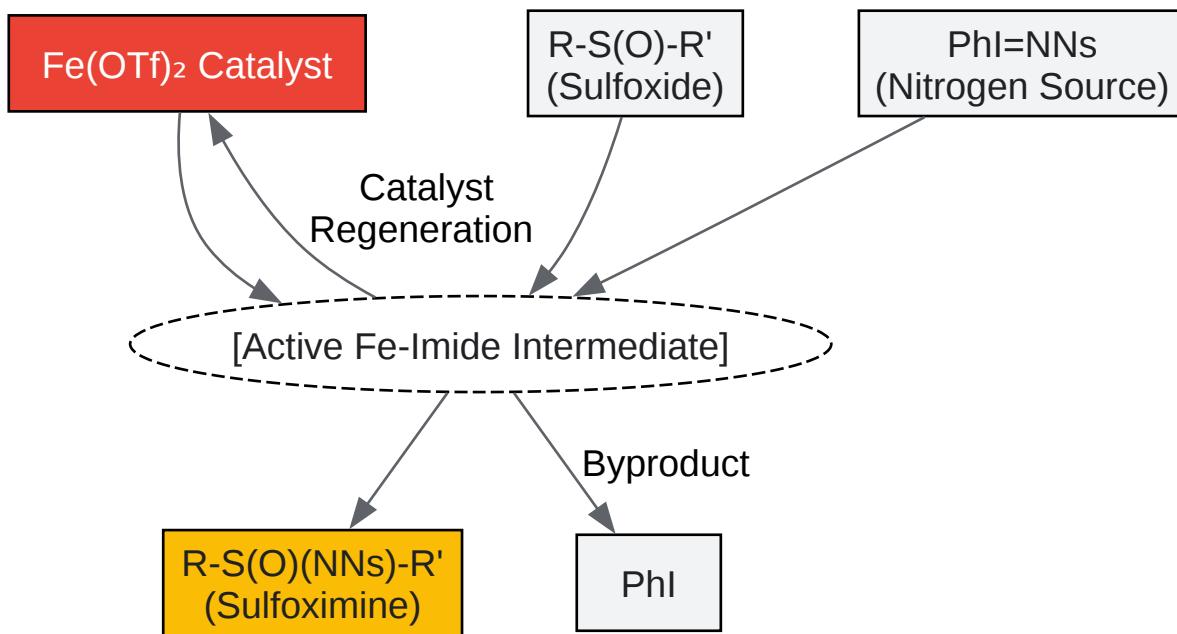

This method avoids the direct use of triflic acid.

Methodology:


- Reagents: Iron(II) chloride (FeCl_2) and silver(I) trifluoromethanesulfonate (AgOTf).
- Procedure: a. React FeCl_2 with AgOTf in a suitable solvent. b. The reaction is driven forward by the precipitation of insoluble silver chloride (AgCl).^[1] c. The desired $\text{Fe}(\text{OTf})_2$ remains in the solution and can be isolated after filtration of the AgCl precipitate.

Visualizations: Structures and Processes

The following diagrams, created using the DOT language, illustrate key synthesis workflows and the catalytic role of $\text{Fe}(\text{OTf})_2$.


[Click to download full resolution via product page](#)

Caption: Synthesis pathways for different forms of Iron(II) Triflate.

[Click to download full resolution via product page](#)

Caption: Relationship between solvated and hydrated $\text{Fe}(\text{OTf})_2$ species.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for $\text{Fe}(\text{OTf})_2$ in sulfoxide imination.[2]

Applications in Research and Development

$\text{Fe}(\text{OTf})_2$ is a powerful tool in chemical synthesis due to several key features:

- Lewis Acidity: The iron(II) center acts as a potent Lewis acid, facilitating a wide range of organic transformations.[1]
- Weakly Coordinating Anion: The triflate (OTf^-) anion is non-coordinating, which enhances the catalytic activity of the Fe^{2+} center.[1]
- Catalysis: It is widely employed as a catalyst for reactions such as cross-couplings, hydrosilylation, hydroboration, cycloadditions, and iminations.[1][2][12] Its resistance to reduction makes it particularly useful in cross-coupling reactions compared to iron halides.[1]
- Coordination Chemistry: It serves as an excellent starting material for synthesizing a variety of iron(II) coordination complexes, as the coordinated acetonitrile ligands are labile and easily substituted.[1] These complexes are investigated for applications in molecular magnetism and as models for biological systems.[1]

- Materials Science: $\text{Fe}(\text{OTf})_2$ is used in the creation of novel materials, including electrochromic polymers and as an electrolyte salt in all-iron redox flow batteries.[1]

This guide provides foundational data and protocols for the effective use of **Iron(II) Trifluoromethanesulfonate** in a laboratory setting. For specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iron(II) Trifluoromethanesulfonate | 59163-91-6 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. americanelements.com [americanelements.com]
- 4. IRON(II) TRIFLUOROMETHANESULFONATE | 59163-91-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. strem.com [strem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chembk.com [chembk.com]
- 9. IRON(II) TRIFLUOROMETHANESULFONATE | 59163-91-6 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure of tetrakis(tetrahydrofuran- κ O)bis(trifluoromethanesulfonato- κ O)iron(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron(II) triflate as an efficient catalyst for the imination of sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]

To cite this document: BenchChem. [An In-depth Technical Guide to Iron(II) Trifluoromethanesulfonate ($\text{Fe}(\text{OTf})_2$)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2506139#fe-otf-2-physical-and-chemical-properties-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com